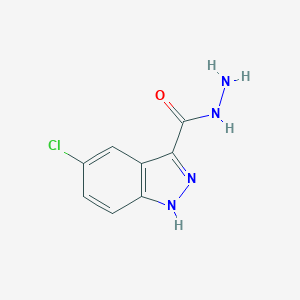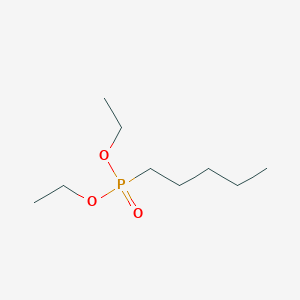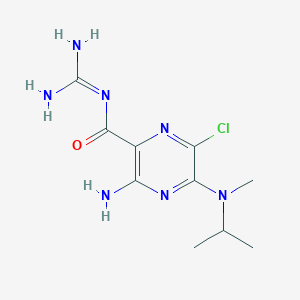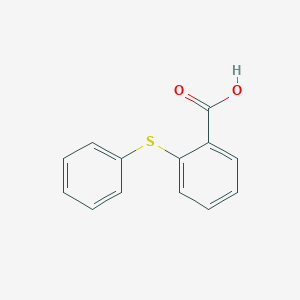
2-(Phenylthio)benzoic acid
Vue d'ensemble
Description
“2-(Phenylthio)benzoic acid” is a chemical compound with the molecular formula C13H10O2S . It has a molecular weight of 230.28 g/mol . The IUPAC name for this compound is 2-phenylsulfanylbenzoic acid .
Synthesis Analysis
A series of new 2-(phenylthio)benzoic acid derivatives were synthesized by acid-catalyzed condensation of hydrazide with corresponding aldehydes .
Molecular Structure Analysis
The molecular structure of “2-(Phenylthio)benzoic acid” can be represented by the canonical SMILES string: C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O .
Chemical Reactions Analysis
“2-(Phenylthio)benzoic acid” is an antimycobacterial agent that inhibits the growth of mycobacteria. It blocks the synthesis of cellular proteins, which leads to cell death .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Phenylthio)benzoic acid” include a molecular weight of 230.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 230.04015073 g/mol .
Applications De Recherche Scientifique
Antidiabetic Activity
2-(Phenylthio)benzoic acid derivatives have shown potent antidiabetic activity. They inhibit α-amylase and α-glycosidase, enzymes that play a crucial role in carbohydrate digestion. This inhibition can help manage postprandial hyperglycemia, a common condition in diabetes .
Antioxidant Activity
These compounds also exhibit significant antioxidant activity. They have been found to scavenge free radicals effectively, which can help protect the body from oxidative stress, a key factor in many chronic diseases .
Anti-obesity Effects
2-(Phenylthio)benzoic acid derivatives have demonstrated potential anti-obesity effects. They inhibit lipase, an enzyme involved in fat digestion and absorption. This inhibition can help manage obesity by reducing dietary fat absorption .
Antitumor Activity
These compounds have shown promising antitumor activity. They can induce cell cycle arrest in the G2-M phase in MCF-7 human carcinoma cells, leading to cell death. This suggests potential for use in cancer treatment .
Antibacterial Activity
2-(Phenylthio)benzoic acid derivatives have exhibited antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
These compounds have also shown antifungal activity. They have been found to inhibit the growth of Candida albicans, a common cause of fungal infections .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBXJKQYSENQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061754 | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)benzoic acid | |
CAS RN |
1527-12-4 | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP7B4APK5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(Phenylthio)benzoic acid used in the synthesis of 1,3,4-oxadiazoles?
A1: According to the research, 2-(Phenylthio)benzoic acid is first converted to its corresponding hydrazide. This hydrazide then reacts with cyanogen bromide in the presence of sodium bicarbonate and dioxane to yield 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole. []
Q2: What are the potential applications of 1,3,4-oxadiazoles synthesized from 2-(Phenylthio)benzoic acid?
A2: While the abstract does not specify the exact applications of the synthesized 1,3,4-oxadiazole derivative, it mentions that substituted 1,3,4-oxadiazoles, in general, possess a broad range of pharmacological and biological activities. These include muscle relaxant, antimitotic, analgesic, anti-inflammatory, anticonvulsive, diuretic, and anti-emetic properties. [] Further research would be needed to determine the specific activity profile of 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


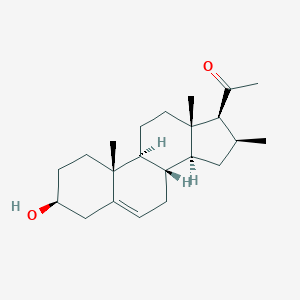


![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)


